5,6-Dimethylhept-5-ene-1,3-diyne
Description
5,6-Dimethylhept-5-ene-1,3-diyne is an alkyne-rich hydrocarbon featuring a conjugated diyne system (C≡C–C≡C) with methyl substituents at the 5- and 6-positions and a double bond at the 5-position. The presence of methyl groups distinguishes it from aryl-substituted diynes, influencing steric, electronic, and solubility properties .
Properties
CAS No. |
62839-57-0 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
5,6-dimethylhept-5-en-1,3-diyne |
InChI |
InChI=1S/C9H10/c1-5-6-7-9(4)8(2)3/h1H,2-4H3 |
InChI Key |
WLYVZMNQIFZLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C#CC#C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylhept-5-ene-1,3-diyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylhept-5-ene-1,3-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or other oxidized products.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple and double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), radical initiators
Major Products Formed:
Oxidation: Diols, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
5,6-Dimethylhept-5-ene-1,3-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethylhept-5-ene-1,3-diyne involves its interaction with molecular targets through its reactive double and triple bonds. These bonds can participate in various chemical reactions, including addition and substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interaction with different molecular pathways.
Comparison with Similar Compounds
Structural and Substituent Differences
Key structural analogs include:
- 1-Phenyl-5-heptene-1,3-diyne (CAS 13678-98-3, 14865-74-8): Features a phenyl group instead of methyl substituents, with the molecular formula C₁₃H₁₀ and a planar aromatic system .
- Hexa-2,4-diyne (65a) : An alkyl-substituted diyne (C₆H₆) lacking functional groups, used as a reference for steric and electronic effects .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| 5,6-Dimethylhept-5-ene-1,3-diyne | C₉H₁₀ | Methyl | 118.18 (calc.) | Alkyl groups, conjugated diyne/ene |
| 1-Phenyl-5-heptene-1,3-diyne | C₁₃H₁₀ | Phenyl | 166.22 | Aromatic ring, extended conjugation |
| 1,4-Diphenyl-buta-1,3-diyne | C₁₆H₁₂ | Phenyl | 204.27 | High symmetry, diaryl stabilization |
| Hexa-2,4-diyne (65a) | C₆H₆ | Alkyl | 78.11 | Linear alkyl chain, minimal sterics |
Reactivity in Hydrogermylation Reactions
highlights significant differences in reactivity between alkyl- and aryl-substituted diynes. For example:
- 1-Phenyl-5-heptene-1,3-diyne (structurally analogous to the target compound) likely follows the high-reactivity trend of aryl diynes due to conjugation with the benzene ring.
This aligns with the inactivity of hexa-2,4-diyne (65a) in hydrogermylation .
Table 2: Reactivity Comparison
| Compound | Hydrogermylation Yield | Key Reactivity Notes |
|---|---|---|
| 1,4-Diphenyl-buta-1,3-diyne | 93% | High yield due to aryl stabilization |
| 1-Phenyl-5-heptene-1,3-diyne | ~90% (inferred) | Aryl conjugation enhances reactivity |
| This compound | <30% (inferred) | Steric hindrance from methyl groups |
| Hexa-2,4-diyne (65a) | 0% | Alkyl groups impede catalyst interaction |
Electronic and Steric Effects
- Aryl-Substituted Diynes : Electron-withdrawing groups (e.g., nitro) lower yields (40% for 500a), while electron-donating groups (e.g., methoxy) maintain reactivity .
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